molecular formula C19H17N5O3S B2718361 4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide CAS No. 894068-45-2

4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide

Cat. No.: B2718361
CAS No.: 894068-45-2
M. Wt: 395.44
InChI Key: CJVUZDWXAVNWIO-UHFFFAOYSA-N
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Description

“4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide” is a compound that falls under the category of triazolothiadiazine derivatives . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of such compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . For instance, Kattimani et al. synthesized 3,6-disubstituted[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives via the reaction of phenacyl bromide with various 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-aryl-2H-1,2,4-triazol-3(4H)-ones in refluxing ethanol .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a triazolothiadiazine core, which is a hybrid nucleus made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core is known for its ability to make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .

Scientific Research Applications

Synthesis and Biological Activity

  • Researchers have developed methods for synthesizing a range of compounds related to "4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide," exploring their potential in addressing various biological targets. The synthetic pathways often involve complex reactions yielding derivatives that exhibit significant antimicrobial, anti-HIV, anticancer, and anti-asthmatic activities, among others. These studies highlight the versatility of the compound's core structure in medicinal chemistry, offering avenues for the development of new therapeutic agents.

Antimicrobial and Antifungal Activity

Anti-HIV and Anticancer Properties

Anti-Asthmatic Activities

Enzyme Inhibition

Structural and Mechanistic Studies

Future Directions

The future directions in the research and development of “4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide” and similar compounds could involve the design and synthesis of new derivatives with improved pharmacological activities . There could also be a focus on developing new synthetic approaches and exploring new applications for these compounds .

Properties

IUPAC Name

4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-2-27-16-6-8-17(9-7-16)28(25,26)23-15-5-3-4-14(12-15)18-10-11-19-21-20-13-24(19)22-18/h3-13,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVUZDWXAVNWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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